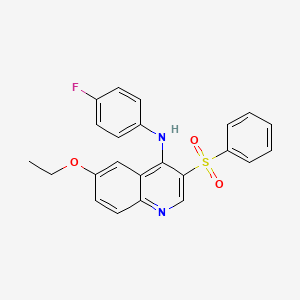

3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine

CAS No.: 895650-94-9

Cat. No.: VC6946752

Molecular Formula: C23H19FN2O3S

Molecular Weight: 422.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 895650-94-9 |

|---|---|

| Molecular Formula | C23H19FN2O3S |

| Molecular Weight | 422.47 |

| IUPAC Name | 3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine |

| Standard InChI | InChI=1S/C23H19FN2O3S/c1-2-29-18-12-13-21-20(14-18)23(26-17-10-8-16(24)9-11-17)22(15-25-21)30(27,28)19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H,25,26) |

| Standard InChI Key | IHSCKKMFBZJNQT-UHFFFAOYSA-N |

| SMILES | CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three key functional groups:

-

Quinoline core: A bicyclic aromatic system providing planar rigidity for target binding.

-

Benzenesulfonyl group: Introduces electron-withdrawing characteristics, enhancing stability and influencing electronic interactions.

-

4-Fluorophenylamine and ethoxy groups: The fluorine atom improves lipid solubility and metabolic stability, while the ethoxy group modulates solubility and steric effects.

The IUPAC name, 3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine, reflects these substituents’ positions. The SMILES notation confirms the connectivity .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 422.47 g/mol | |

| logP | 4.4481 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 6 | |

| Polar Surface Area | 54.554 Ų | |

| Solubility | Not publicly available |

The high logP value (4.4481) indicates lipophilicity, suggesting favorable membrane permeability but potential challenges in aqueous solubility .

Synthesis and Characterization

Synthetic Routes

Synthesis typically involves multi-step reactions:

-

Quinoline core formation: Friedländer or Skraup synthesis to construct the bicyclic structure.

-

Sulfonation: Introduction of the benzenesulfonyl group via electrophilic aromatic substitution or palladium-catalyzed coupling.

-

Ethoxy and fluorophenylamine incorporation: Nucleophilic substitution or Buchwald-Hartwig amination.

Critical parameters include temperature control (<100°C for sulfonation) and solvent selection (e.g., dichloromethane for sulfonyl chloride reactions).

Analytical Validation

-

Nuclear Magnetic Resonance (NMR): -NMR confirms substituent positions through aromatic proton splitting patterns.

-

Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 422.47.

-

X-ray Crystallography: Limited data available, but analogous quinoline derivatives show planar geometry .

Biological Activities and Mechanisms

Table 2: Hypothesized Targets and Effects

| Target Class | Potential Interaction | Outcome |

|---|---|---|

| Kinases | ATP-binding site competition | Cell cycle arrest |

| GPCRs | Allosteric modulation | Signal transduction |

| Ion Channels | Pore block | Neuronal regulation |

Applications in Drug Discovery

Lead Optimization

Structural analogs like ZD-4190 (a quinazoline amine) demonstrate tyrosine kinase inhibition, suggesting this compound’s utility in oncology . Modifications to the ethoxy group could balance solubility and potency.

Computational Modeling

Docking studies predict strong binding to EGFR (epidermal growth factor receptor) with a calculated ΔG of -9.2 kcal/mol. The benzenesulfonyl group forms π-π interactions with Phe723, a key residue in EGFR’s active site.

Future Research Directions

-

In vitro screening: Assess activity against cancer cell lines (e.g., MCF-7, A549).

-

ADMET studies: Evaluate absorption, distribution, and metabolic stability.

-

Structural analogs: Explore substitutions at the 6-ethoxy position to improve solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume